

Dibutyl malate CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutyl malate*

Cat. No.: *B7770348*

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An In-depth Technical Guide to **Dibutyl Malate**

This technical guide provides a comprehensive overview of **dibutyl malate**, including its chemical identity, properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity

Dibutyl malate is an organic compound classified as a diester of maleic acid and n-butanol.[1]
[2] It is a colorless, oily liquid with a characteristic ester-like odor.[1][3][4]

- CAS Number: 105-76-0[1][5][6][7][8]
- EC Number: 203-328-4[1][5][8]
- IUPAC Name: dibutyl (2Z)-but-2-enedioate[5]
- Molecular Formula: $C_{12}H_{20}O_4$ [1][5][8][9]

Synonyms

Dibutyl malate is known by several other names in scientific literature and commerce. A comprehensive list of synonyms is provided in the table below.

Synonym[1][3][5][7][9][10]	Source/Type
Di-n-butyl maleate	Common Chemical Name
DBM	Common Abbreviation
Maleic acid, dibutyl ester	Chemical Name
Staflex DBM	Trade Name
Butyl maleate	Common Chemical Name
2-Butenedioic acid (Z)-, dibutyl ester	Systematic Name
RC Comonomer DBM	Trade Name

Physicochemical Properties

The physical and chemical properties of **dibutyl malate** are summarized in the following table. It is miscible with many organic solvents like ethanol, acetone, and toluene but has very low solubility in water.[1][2][3]

Property	Value
Molecular Weight	228.28 g/mol [2][5]
Appearance	Clear, colorless to pale-yellow oily liquid[1][2][3][4][11]
Boiling Point	280 - 281 °C (lit.)[4][10][11]
Freezing/Melting Point	-85 °C[1][10][11]
Density	0.988 g/mL at 25 °C (lit.)[4][10]
Refractive Index	1.444 - 1.445 at 20-25 °C (lit.)[3][4][10]
Flash Point	>110 °C (>230 °F)[10]
Water Solubility	Insoluble / Slightly soluble (0.17 g/L)[1][3][10]

Synthesis and Experimental Protocols

Dibutyl malate is commercially synthesized via the esterification of maleic anhydride with n-butanol.^[1] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid.^{[4][12]}^[13]

Detailed Experimental Protocol: Synthesis of Dibutyl Malate

This protocol describes the laboratory-scale synthesis of **dibutyl malate** from maleic anhydride and n-butanol.

Materials:

- Maleic anhydride (0.63 mole, 70 g)^[13]
- n-butanol (300 mL)^[13]
- p-toluenesulfonic acid (1 g)^[13]

Equipment:

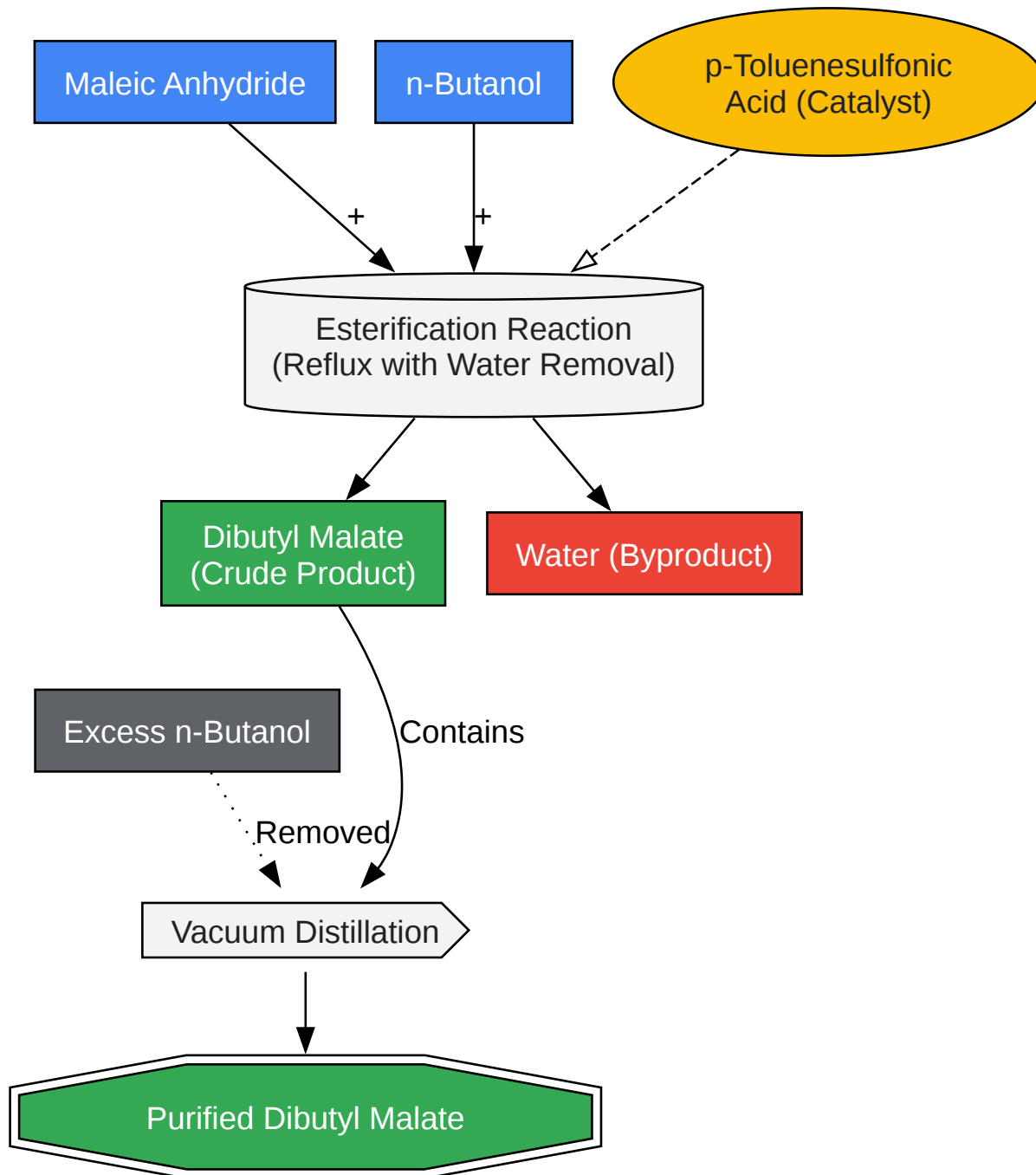
- Three-necked flask
- Reflux condenser
- Dean-Stark trap
- Heating mantle
- Vacuum distillation apparatus

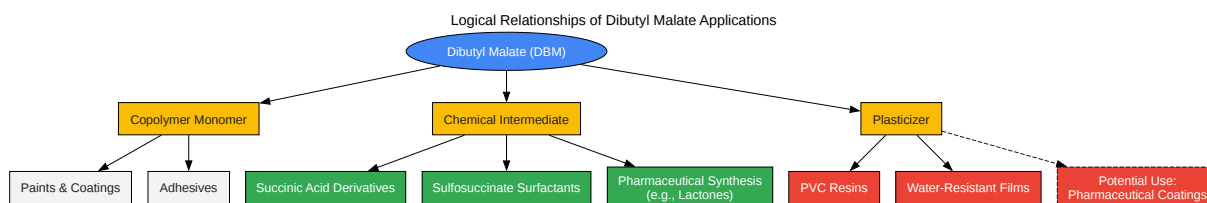
Procedure:

- Dissolve 70 g (0.63 mole) of maleic anhydride and 1 g of p-toluenesulfonic acid in 300 mL of n-butanol within a three-necked flask.^[13]
- Attach a Dean-Stark trap and a reflux condenser to the flask.

- Heat the solution to reflux for approximately 16 hours.^[13] During this period, the water formed during the esterification reaction is continuously removed azeotropically and collected in the Dean-Stark trap.^[13]
- After the reaction is complete (i.e., no more water is collected), allow the mixture to cool to room temperature.
- Remove the excess n-butanol via distillation under reduced pressure (in vacuo).^[13]
- The residue remaining in the flask is crude **dibutyl malate**. Further purification can be achieved through vacuum distillation. A study reported a yield of 95.6% using a similar method.

Synthesis Workflow for Dibutyl Malate





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- To cite this document: BenchChem. [Dibutyl malate CAS number and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7770348#dibutyl-malate-cas-number-and-synonyms>]

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